Cas no 81257-01-4 (2-Chloro-6-nitroquinoline-4-carbonitrile)
2-Chloro-6-nitroquinoline-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-nitroquinoline-4-carbonitrile
- NE40551
- AK00780383
- SB71782
- 4-Quinolinecarbonitrile, 2-chloro-6-nitro-
- C10H4ClN3O2
- AKOS037649255
- CS-0161362
- D80461
- 81257-01-4
- BS-17601
- EN300-74969
- DTXSID901265046
- MFCD20441510
- 2-Chloro-6-nitroquinoline-4-carbonitrile
-
- Inchi: 1S/C10H4ClN3O2/c11-10-3-6(5-12)8-4-7(14(15)16)1-2-9(8)13-10/h1-4H
- InChI Key: OIMXXBDBGFUZEO-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C2C=C(C=CC2=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 232.9992041g/mol
- Monoisotopic Mass: 232.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 82.5
2-Chloro-6-nitroquinoline-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT803-250mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 250mg |
1362CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT803-100mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 100mg |
661CNY | 2021-05-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00793312-100mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 100mg |
¥493.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00793312-250mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 250mg |
¥986.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00793312-1g |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 1g |
¥2459.0 | 2024-04-18 | |
| abcr | AB527789-250 mg |
2-Chloro-6-nitroquinoline-4-carbonitrile; . |
81257-01-4 | 250MG |
€230.90 | 2022-03-01 | ||
| abcr | AB527789-1 g |
2-Chloro-6-nitroquinoline-4-carbonitrile; . |
81257-01-4 | 1g |
€498.90 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT803-50mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 50mg |
362.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT803-200mg |
2-Chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 97% | 200mg |
906.0CNY | 2021-07-15 | |
| Enamine | EN300-74969-0.05g |
2-chloro-6-nitroquinoline-4-carbonitrile |
81257-01-4 | 75% | 0.05g |
$164.0 | 2023-02-12 |
2-Chloro-6-nitroquinoline-4-carbonitrile Suppliers
2-Chloro-6-nitroquinoline-4-carbonitrile Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Chloro-6-nitroquinoline-4-carbonitrile
Comprehensive Guide to 2-Chloro-6-nitroquinoline-4-carbonitrile (CAS No. 81257-01-4): Properties, Applications, and Market Insights
2-Chloro-6-nitroquinoline-4-carbonitrile (CAS No. 81257-01-4) is a specialized quinoline derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique nitro and cyano functional groups, serves as a versatile intermediate in organic synthesis. Researchers and industry professionals frequently search for 2-Chloro-6-nitroquinoline-4-carbonitrile uses, synthesis methods, and safety data, reflecting its growing importance in modern chemistry.
The molecular structure of 2-Chloro-6-nitroquinoline-4-carbonitrile features a chloro substituent at position 2, a nitro group at position 6, and a carbonitrile moiety at position 4 of the quinoline backbone. This arrangement contributes to its electron-withdrawing properties, making it valuable for designing heterocyclic compounds with specific electronic characteristics. Recent studies highlight its potential in developing antimicrobial agents, aligning with current global concerns about antibiotic resistance.
In pharmaceutical applications, 2-Chloro-6-nitroquinoline-4-carbonitrile serves as a key building block for quinoline-based drugs. The compound's nitroquinoline scaffold is particularly relevant in the search for new anti-inflammatory compounds and kinase inhibitors, addressing the increasing demand for targeted therapies. Many researchers investigating cancer drug development or infectious disease treatments explore derivatives of this compound due to its structural versatility.
The agrochemical industry utilizes 2-Chloro-6-nitroquinoline-4-carbonitrile in developing novel crop protection agents. Its nitro-substituted quinoline structure shows promise in creating fungicidal compounds, responding to the agricultural sector's need for more effective and environmentally friendly solutions. With the growing focus on sustainable agriculture, this compound's derivatives are being evaluated for their pesticidal activity and biodegradability.
From a synthetic chemistry perspective, 2-Chloro-6-nitroquinoline-4-carbonitrile offers multiple reactive sites for further functionalization. The chloro group allows for nucleophilic substitution reactions, while the nitro group can be reduced to amines or participate in cyclization reactions. The cyano group provides opportunities for conversion to various carboxylic acid derivatives or heterocycles, making this compound a favorite among researchers working on molecular diversity projects.
Recent advancements in green chemistry have influenced the synthesis approaches for 2-Chloro-6-nitroquinoline-4-carbonitrile. Modern protocols emphasize atom-efficient reactions and catalytic processes to minimize waste generation. These developments align with the pharmaceutical industry's push toward sustainable synthesis methods, addressing environmental concerns while maintaining cost-effectiveness.
The analytical characterization of 2-Chloro-6-nitroquinoline-4-carbonitrile typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure the compound's purity and confirm its structural integrity, which is crucial for research applications. Quality control standards for this compound have become more stringent as its applications expand into drug discovery programs.
Market trends indicate growing demand for 2-Chloro-6-nitroquinoline-4-carbonitrile, particularly from contract research organizations and pharmaceutical developers. The compound's price and availability fluctuate based on raw material costs and production capacity. Suppliers specializing in fine chemicals and research intermediates often maintain stock of this valuable building block to serve the research community.
Storage and handling of 2-Chloro-6-nitroquinoline-4-carbonitrile require standard laboratory precautions. The compound should be kept in airtight containers away from moisture and light to maintain stability. While not classified as hazardous under normal handling conditions, researchers should consult the material safety data sheet (MSDS) for specific guidance, especially when scaling up reactions.
Future research directions for 2-Chloro-6-nitroquinoline-4-carbonitrile include exploring its potential in material science applications and as a precursor for fluorescent probes. The compound's electronic properties make it interesting for developing organic semiconductors and photovoltaic materials, areas that are gaining attention in renewable energy research.
In conclusion, 2-Chloro-6-nitroquinoline-4-carbonitrile (CAS No. 81257-01-4) represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique structural features continue to inspire innovative research in medicinal chemistry, agrochemical development, and material science. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its relevance in scientific research and industrial applications.
81257-01-4 (2-Chloro-6-nitroquinoline-4-carbonitrile) Related Products
- 29969-57-1(2-chloro-6-nitro-quinoline)
- 55764-57-3(2-chloro-6-nitroquinoline-4-carboxylic acid)
- 54965-60-5(2-Chloro-4-methyl-5-nitroquinoline)
- 178481-19-1(Quinoline, 2-chloro-4-ethyl-6-nitro-)
- 113944-49-3(2,4-dichloro-6-nitroquinoline-3-carbonitrile)
- 1092301-48-8(Quinoline, 2-chloro-7-methyl-6-nitro-)
- 406204-78-2(QUINOLINE, 2,4-DICHLORO-5-METHYL-8-NITRO-)
- 54965-58-1(Quinoline, 2-chloro-4-methyl-8-nitro-)
- 1447961-33-2(2,4-Dichloro-3-nitroquinoline-6-carbonitrile)
- 54965-59-2(2-chloro-4-methyl-6-nitroquinoline)